4-O-alpha-D-Glucopyranosylmoranoline

Description

Contextualization within Iminosugar Chemistry and Biochemistry

Iminosugars are analogues of sugars where the oxygen atom within the ring structure is replaced by a nitrogen atom. wikipedia.org This substitution is critical to their biological activity. The nitrogen atom can exist in a protonated state at physiological pH, mimicking the charge of the oxocarbenium ion-like transition state that occurs during the enzymatic hydrolysis of glycosidic bonds. This allows iminosugars to act as competitive inhibitors of glycosidases, the enzymes that process carbohydrates. researchgate.netnih.gov

4-O-alpha-D-Glucopyranosylmoranoline specifically functions as an inhibitor of α-glucosidases. cymitquimica.com These enzymes are responsible for cleaving alpha-linked glucose from the non-reducing end of oligosaccharides and disaccharides. By mimicking the natural substrate, the compound binds to the active site of the enzyme, preventing the breakdown of more complex sugars into absorbable glucose. cymitquimica.com This mechanism of action has made it a subject of interest in the study of carbohydrate metabolism. cymitquimica.com

Historical Perspective of Isolation and Initial Characterization Efforts

The journey of iminosugar research began with the isolation of 1-deoxynojirimycin (B1663644) (DNJ), the parent iminosugar of moranoline, from mulberry plants in 1976. wikipedia.org this compound itself has been reported to be found in Morus alba (white mulberry). nih.gov It is considered a metabolite of moranoline, which is present in the leaves of plants from the Moraceae family. glycodepot.com

Initial research focused on isolating these compounds from natural sources and elucidating their structures. A study published in 1993 detailed the effects of moranoline and this compound on the thermostability of several enzymes, indicating early interest in its biochemical interactions. nih.gov The characterization involved techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the precise arrangement of atoms and the linkage between the moranoline and glucose units. spectrabase.comnih.gov These foundational studies were crucial for understanding the structure-activity relationships of this class of compounds.

Nomenclature and Related Glycosylated Iminosugars

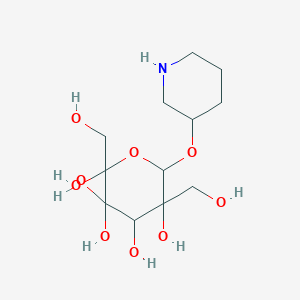

The systematic name for this compound is (2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5S)-4,5-dihydroxy-2-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol. nih.gov This name precisely describes its stereochemistry and the connection between its two constituent parts:

Moranoline: The core iminosugar, which is a piperidine (B6355638) (a six-membered ring with a nitrogen atom) substituted with multiple hydroxyl groups. It is also known as 1-deoxynojirimycin (DNJ).

alpha-D-Glucopyranosyl: A glucose molecule in its pyranose (six-membered ring) form, linked via an alpha-glycosidic bond.

4-O-: This indicates that the glucose unit is attached to the oxygen atom at the 4th position of the moranoline ring.

This compound belongs to the broader category of glycosylated iminosugars, which are characterized by an iminosugar core linked to one or more sugar units. magtech.com.cn The structural diversity of these compounds, influenced by both the iminosugar and the attached glycosyl groups, provides a rich field for discovering lead compounds with high activity and selectivity. magtech.com.cn Other well-known glycosylated iminosugars include acarbose (B1664774) and voglibose (B1684032), which are also α-glucosidase inhibitors used in managing carbohydrate metabolism.

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(hydroxymethyl)-6-piperidin-3-yloxyoxane-2,3,3,4,5-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO9/c14-5-10(17)8(16)12(19,20)11(18,6-15)22-9(10)21-7-2-1-3-13-4-7/h7-9,13-20H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENGVHGYBQTSDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2C(C(C(C(O2)(CO)O)(O)O)O)(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis of 4 O Alpha D Glucopyranosylmoranoline

Stereochemical Configuration and Chirality Investigations

4-O-alpha-D-Glucopyranosylmoranoline is a chiral molecule whose specific three-dimensional arrangement is critical to its function as an enzyme inhibitor. Its formal chemical name, (2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5S)-4,5-dihydroxy-2-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, precisely defines the absolute configuration at each of its numerous stereocenters. nih.gov

The structure consists of two main parts: a piperidine (B6355638) ring known as moranoline (a derivative of 1-deoxynojirimycin) and an alpha-D-glucopyranose unit linked via an O-glycosidic bond at position 4 of the moranoline ring. nih.gov The specific stereochemistry is a result of its synthesis, whether natural or chemical. nih.gov The moranoline moiety, with its nitrogen atom replacing the ring oxygen of a sugar, acts as a mimic of the natural substrate's transition state, while the glucopyranosyl unit contributes to the molecule's specific recognition and binding by target enzymes. nih.govbiosynth.com

The determination and confirmation of such complex stereochemistry in carbohydrate derivatives often rely on a combination of advanced analytical techniques. Methods such as nuclear magnetic resonance (NMR) spectroscopy, particularly when used with chiral derivatizing agents, combined with molecular modeling and single-crystal X-ray crystallography, are essential for unambiguously assigning the absolute configuration of each chiral center. capes.gov.br These investigations are fundamental to understanding the structure-activity relationship, as even minor changes in stereochemistry can drastically alter biological efficacy.

Spectroscopic Characterization in Relation to Functional Moieties

Spectroscopic analysis provides critical insights into the molecular structure and the functional groups present in this compound. The primary functional moieties include multiple hydroxyl (-OH) groups, a secondary amine (-NH-) within the piperidine ring, an ether linkage (the α-glycosidic bond), and aliphatic C-H bonds.

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the compound's elemental composition (C12H23NO9). nih.gov Computational predictions of collision cross section (CCS) values, which relate to the molecule's shape in the gas phase, provide further structural information. These values are useful for identifying the molecule in complex mixtures using ion mobility-mass spectrometry.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 326.14455 | 174.0 |

| [M+Na]⁺ | 348.12649 | 176.9 |

| [M-H]⁻ | 324.12999 | 169.0 |

| [M+NH₄]⁺ | 343.17109 | 180.0 |

| [M+K]⁺ | 364.10043 | 175.0 |

| [M+H-H₂O]⁺ | 308.13453 | 167.4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed connectivity and stereochemistry of the molecule.

¹³C NMR: Data for this compound is available and provides distinct signals for each of the 12 carbon atoms in the structure. spectrabase.com The chemical shifts of the anomeric carbon (C-1' of the glucose unit) and the carbons of the moranoline ring are particularly diagnostic.

¹H NMR: The proton spectrum is complex due to the large number of similar hydroxyl and methine protons. However, specific signals, such as the anomeric proton (H-1'), exhibit characteristic chemical shifts and coupling constants that confirm the α-configuration of the glycosidic linkage. slu.se Advanced 2D NMR techniques like COSY, HSQC, and HMBC are required to assign all proton and carbon signals unambiguously.

Infrared (IR) Spectroscopy: IR spectra would be dominated by a broad absorption band in the 3300-3500 cm⁻¹ region, characteristic of the O-H and N-H stretching vibrations from the multiple hydroxyl groups and the piperidine amine. Strong C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ region, consistent with the alcohol and ether functionalities. nist.gov

Computational Modeling and Molecular Dynamics Simulations of Conformation

Computational methods are invaluable for exploring the conformational landscape and physicochemical properties of flexible molecules like this compound. These models complement experimental data by providing insights into the molecule's dynamic behavior.

Computed Molecular Properties: Several key physicochemical properties have been calculated from its structure, providing a baseline for its predicted behavior in biological systems.

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 325.31 g/mol | PubChem |

| XLogP3 | -4.5 | XLogP3 3.0 |

| Hydrogen Bond Donors | 8 | Cactvs |

| Hydrogen Bond Acceptors | 10 | Cactvs |

| Rotatable Bond Count | 6 | Cactvs |

| Topological Polar Surface Area | 172 Ų | Cactvs |

Ligand-Receptor Complex Crystallography and Structural Determinants of Interaction

This compound functions as a potent inhibitor of α-glucosidases, enzymes responsible for breaking down complex carbohydrates. nih.govbiosynth.com Its inhibitory mechanism is rooted in its structural mimicry of the natural substrate.

The structural basis for its inhibitory action can be understood by considering its interaction with the enzyme's active site. Although a specific crystal structure of a this compound-glucosidase complex may not be publicly available, the principles of its binding can be inferred from studies on related iminosugar inhibitors. mdpi.comscispace.com

Mechanism of Inhibition: The moranoline (1-deoxynojirimycin) portion of the molecule is a structural analogue of a pyranose sugar. The protonated piperidine ring at physiological pH mimics the positively charged oxocarbenium-ion-like transition state that occurs during the enzymatic hydrolysis of a glycosidic bond. biosynth.com By binding tightly to the enzyme's active site, it competitively inhibits the enzyme from processing its actual substrate. youtube.com

Structural Determinants of Binding: Molecular docking and crystallography studies on similar inhibitor-enzyme complexes reveal that binding is governed by a network of non-covalent interactions. mdpi.commdpi.com

Hydrogen Bonding: The numerous hydroxyl groups on both the glucopyranosyl and moranoline moieties form extensive hydrogen bonds with polar amino acid residues (e.g., Asp, Glu, Asn, Gln) in the enzyme's active site.

Van der Waals Interactions: The hydrophobic faces of the pyranose and piperidine rings can engage in van der Waals contacts with nonpolar residues.

Ionic Interactions: The protonated nitrogen of the moranoline ring forms a critical ionic interaction with a negatively charged residue, typically a carboxylic acid from an aspartate or glutamate, in the active site, which is key to its high-affinity binding.

The alpha-D-glucopyranosyl unit serves to extend the molecule into the substrate-binding channel, allowing for additional interactions with subsites of the enzyme, thereby enhancing both the affinity and specificity of the inhibition. nih.gov

Biosynthetic Pathways and Natural Occurrence of 4 O Alpha D Glucopyranosylmoranoline

Enzymatic Biosynthesis Mechanisms in Plant Sources

The formation of 4-O-alpha-D-Glucopyranosylmoranoline in plants begins with the biosynthesis of its core structure, moranoline (1-deoxynojirimycin). Moranoline is a secondary metabolite derived from primary carbohydrate metabolism. researchgate.net While the complete pathway in plants is a subject of ongoing research, it is understood that iminosugars like moranoline are biosynthesized from simple sugars. researchgate.net

The final and crucial step in the formation of this compound is the glycosylation of the moranoline molecule. This involves the enzymatic attachment of a glucose molecule to the hydroxyl group at the C-4 position of moranoline via an alpha-glucosidic bond. This reaction is a type of transglycosylation, where a glycosyl group is transferred from a donor molecule to the moranoline acceptor.

Research has identified specific enzymes capable of catalyzing such reactions. For instance, cyclodextrin (B1172386) glycosyltransferase (CGT-ase) from the bacterium Bacillus stearothermophilus has been shown to synthesize glycosylmoranolines. nih.gov This enzyme can facilitate the transfer of a glucose unit, and in a synthetic reaction, this compound was identified as a main product. nih.gov While this research was conducted using a bacterial enzyme, it demonstrates a viable enzymatic mechanism for creating the specific alpha-1,4 linkage found in the target compound.

Table 1: Key Enzymes in Moranoline Glycosylation Research This table is interactive. You can sort the data by clicking on the column headers.

| Enzyme | Source Organism | Reaction Type | Product(s) |

| Cyclodextrin glycosyltransferase (CGT-ase) | Bacillus stearothermophilus | Transglycosylation | This compound nih.gov |

| β-Galactosidase | Bacillus circulans | Transgalactosylation | 3-O-beta-D-galactopyranosyl-moranoline, 4-O-beta-D-galactopyranosyl-moranoline nih.gov |

The biosynthesis of related secondary metabolites in mulberry, such as flavonoids and benzofurans, is well-documented and originates from the phenylpropanoid pathway. nih.gov This pathway involves enzymes like phenylalanine ammonia-lyase (PAL), chalcone (B49325) synthase (CHS), and chalcone isomerase (CHI). nih.govnih.gov Although distinct from the moranoline pathway, it highlights the complex enzymatic machinery present in mulberry for producing a diverse array of bioactive compounds.

Role as a Metabolite and Defense Compound in Biological Systems

In biological systems, this compound is classified as a metabolite. nih.gov As a secondary metabolite, it is not directly involved in the primary growth and development of the plant but serves specialized ecological functions. researchgate.net

One of its primary roles is as a defense compound. biosynth.com Plants like mulberry produce this compound and its parent compound, moranoline, to protect themselves from herbivores and certain microorganisms. researchgate.netbiosynth.com The defensive mechanism is rooted in the compound's ability to act as a potent glycosidase inhibitor. biosynth.com By mimicking the structure of natural carbohydrate substrates, these iminosugars can bind to the active sites of enzymes like α-glucosidases, which are crucial for digesting complex carbohydrates. biosynth.com This inhibition disrupts the normal digestive processes in insects and other herbivores, deterring them from feeding on the plant. researchgate.net The presence of these compounds is a key component of the plant's chemical defense strategy.

Microbial Production and Optimization Strategies

The pharmaceutical and nutraceutical interest in moranoline derivatives has spurred research into microbial production as an alternative to extraction from plant sources, which can be inefficient and subject to environmental variability. researchgate.net While no studies to date have detailed a fully optimized fermentation process for this compound, the foundational elements for such a system exist.

The production strategy generally involves two main approaches:

Enzymatic Conversion : This method uses microbial enzymes to convert a precursor (moranoline) into the final product. As mentioned, cyclodextrin glycosyltransferase (CGT-ase) from Bacillus stearothermophilus has been successfully used to synthesize this compound. nih.gov Similarly, β-galactosidase from Bacillus circulans has been used to produce galactoside derivatives of moranoline. nih.gov Optimization of this approach would involve improving enzyme stability, reaction conditions (pH, temperature), and the efficiency of the glycosyl donor. In one study, the CGT-ase enzyme retained its activity for over 600 days at 55°C, with this compound itself acting as a stabilizing agent for the enzyme. nih.gov

Metabolic Engineering : This more advanced strategy involves genetically engineering microorganisms like Escherichia coli to produce the target compound directly from a simple carbon source like glucose. This requires the introduction of a complete biosynthetic pathway into the host microbe. While a pathway for this compound has not been fully implemented, related research demonstrates its feasibility. For example, metabolic engineering of E. coli has achieved high-titer production of other complex molecules. Fed-batch fermentation of an engineered E. coli strain produced 22.5 g/L of 4-aminophenylalanine, and another produced 62.7 g/L of O-acetyl-L-homoserine. nih.govnih.gov

Table 2: Research Findings in Microbial Production of Related Compounds This table is interactive. You can sort the data by clicking on the column headers.

| Product | Host Organism | Production Titer | Key Strategy |

| 4-Aminophenylalanine | Escherichia coli | 22.5 g/L | Co-expression of optimized gene variants in a fed-batch fermentation nih.gov |

| O-Acetyl-L-homoserine | Escherichia coli | 62.7 g/L | Metabolic and protein engineering of the homoserine metabolic pathway nih.gov |

| 4-Nitrophenylalanine | Escherichia coli | 2.22 g/L | Co-expression of an N-oxygenase with precursor synthesis genes nih.gov |

Future optimization strategies would likely involve a combination of these approaches, potentially using an engineered microbe to produce moranoline, which is then converted to the final glucosylated product in a subsequent enzymatic step or in a single-pot process.

Synthetic Methodologies and Chemoenzymatic Approaches for 4 O Alpha D Glucopyranosylmoranoline and Its Analogues

Chemoenzymatic Synthesis: Transglycosylation Reactions

Chemoenzymatic synthesis has emerged as a powerful tool for the construction of complex oligosaccharides and their analogs, such as 4-O-alpha-D-glucopyranosylmoranoline. This approach harnesses the high selectivity of enzymes to overcome challenges associated with traditional chemical glycosylation, such as the need for extensive protecting group manipulations and the control of stereochemistry. Transglycosylation, a key enzymatic process in this context, involves the transfer of a glycosyl moiety from a donor molecule to an acceptor, in this case, moranoline (also known as 1-deoxynojirimycin).

Utilization of Glycosyl Donors

The choice of glycosyl donor is a critical factor in the success of a transglycosylation reaction, influencing both the yield and the regioselectivity of the product. For the synthesis of this compound, various activated glucose donors have been employed.

Commonly used glycosyl donors include soluble starch, maltose (B56501), and α-cyclodextrin. nih.gov These donors are readily available and can be effectively utilized by specific enzymes to transfer a glucose unit to the moranoline acceptor. The structure of the donor can impact the efficiency of the enzymatic reaction, with some enzymes showing a preference for particular donor substrates.

| Glycosyl Donor | Enzyme(s) | Reference |

| Soluble Starch | Cyclodextrin (B1172386) Glycosyltransferase | nih.gov |

| Maltose | α-Glucosidase | nih.gov |

| α-Cyclodextrin | Cyclodextrin Glycosyltransferase | nih.gov |

Enzymatic Catalysis and Specificity

The enzymatic catalyst is the cornerstone of the chemoenzymatic approach, dictating the feasibility and outcome of the transglycosylation reaction. Enzymes such as α-glucosidases and cyclodextrin glycosyltransferases (CGTases) have been successfully used to synthesize this compound. nih.govnih.gov

These enzymes exhibit remarkable specificity, not only for the glycosyl donor but also for the acceptor molecule and the position of glycosylation. For instance, certain enzymes will preferentially catalyze the formation of an α-linkage at the C-4 hydroxyl group of the moranoline acceptor, leading to the desired this compound product. nih.gov The source of the enzyme can also play a significant role in its catalytic properties and stability under reaction conditions. For example, CGTase from Bacillus stearothermophilus has been noted for its thermostability in repeated glycosylmoranoline synthesis reactions. nih.gov

| Enzyme | Source Organism | Key Characteristics | Reference |

| Cyclodextrin Glycosyltransferase (CGTase) | Bacillus stearothermophilus | Thermostable | nih.gov |

| α-Glucosidase | Rice | Specific for α-linkage formation | nih.gov |

| β-Galactosidase | Bacillus circulans | Used for synthesis of galactopyranosyl-moranoline analogs | nih.gov |

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of this compound requires careful optimization of the reaction conditions. Key parameters that are often manipulated include temperature, pH, substrate concentrations (both donor and acceptor), and enzyme concentration.

For instance, in a repeated glycosylmoranolines synthetic reaction using CGTase, a temperature of 55°C was found to be effective, with the enzyme retaining activity for an extended period. nih.gov The optimal pH for enzymatic activity is also a critical factor and is dependent on the specific enzyme being used. Response surface methodology is a statistical approach that has been employed to optimize the production of enzymes like CGTase by systematically varying factors such as pH, temperature, and media components. researchgate.netnih.govjmbfs.org

The ratio of the glycosyl donor to the moranoline acceptor is another crucial parameter. A high concentration of the donor can favor the transglycosylation reaction over hydrolysis, thereby increasing the product yield. However, excessively high substrate concentrations can also lead to substrate inhibition in some cases. The progress of the reaction is typically monitored over time to determine the optimal reaction duration for achieving the highest conversion to the desired product while minimizing the formation of byproducts.

Chemical Synthesis of N-Substituted and Other Derivatives

While chemoenzymatic methods are powerful, chemical synthesis provides a versatile platform for creating a diverse range of analogs of this compound, particularly those with modifications at the nitrogen atom of the moranoline core. These derivatives are often synthesized to explore structure-activity relationships and to develop compounds with enhanced or novel biological properties.

Derivatization Strategies at the Moranoline Nitrogen

The secondary amine of the moranoline ring is a common site for chemical modification. N-alkylation and N-arylation are two of the primary strategies employed to introduce a wide variety of substituents.

N-alkylation can be achieved through the reaction of moranoline or a protected derivative with an appropriate alkyl halide or other electrophilic alkylating agent. nih.gov For example, N-benzyl deoxynojirimycin derivatives have been synthesized by reacting 1-deoxynojirimycin (B1663644) with various benzyl (B1604629) bromides in the presence of a base like potassium carbonate. wikipedia.org The choice of solvent and base is critical for achieving good yields and minimizing side reactions.

Another approach involves reductive amination, where moranoline is reacted with an aldehyde or ketone in the presence of a reducing agent. This method allows for the introduction of a broad range of N-substituents.

| Derivatization Strategy | Reagents | Key Features | Reference |

| N-Alkylation | Alkyl halides, Potassium carbonate | Direct introduction of alkyl groups | nih.gov |

| N-Benzylation | Benzyl bromides, Potassium carbonate | Introduction of benzyl and substituted benzyl groups | wikipedia.org |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | Versatile method for a wide range of substituents |

Synthesis of Glycosylated 1-Deoxynojirimycin Mimics

The synthesis of molecules that mimic the structure of glycosylated 1-deoxynojirimycin is an active area of research aimed at developing potent and selective enzyme inhibitors. These mimics often retain the core iminosugar structure but feature different glycosidic linkages or aglycone moieties.

One common strategy involves the glycosylation of a suitably protected 1-deoxynojirimycin derivative with an activated glycosyl donor. For example, 4-O-glycosylated 1-deoxynojirimycin derivatives have been synthesized by reacting a deoxynojirimycin derivative with 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide. nih.gov This approach allows for the creation of disaccharide mimics that can act as inhibitors of enzymes like human beta-glucocerebrosidase. nih.gov

Another powerful method for creating glycosylated 1-deoxynojirimycin derivatives starts from commercially available disaccharides. elsevierpure.com This strategy involves a sequence of chemical transformations, including oxidation and reductive amination, to convert the disaccharide into the corresponding glycosylated iminosugar. elsevierpure.com This approach has been used to synthesize various glycosylated 1-deoxynojirimycin derivatives with different sugar units and linkage positions. elsevierpure.com

Stereoselective Synthetic Approaches for Analogues

The development of analogues of this compound is crucial for exploring structure-activity relationships and discovering compounds with improved therapeutic profiles. A key challenge in the synthesis of these analogues lies in the stereocontrolled introduction of multiple chiral centers.

One notable strategy involves a concise asymmetric synthesis of voglibose (B1684032) itself, which provides a framework for accessing its analogues. This approach, accomplished in just seven steps from an O-arylated lactic acid derivative, showcases several stereoselective transformations. chemicalbook.comgoogle.comtib.eu A critical step is a stereoselective aza-Michael addition, which proceeds with a high diastereoselective ratio of 10:1. chemicalbook.com This key reaction establishes the correct stereochemistry at one of the crucial carbon centers in the cyclitol ring. The synthesis also features two stereoselective epoxidations, further highlighting the emphasis on controlling the spatial arrangement of functional groups. chemicalbook.com

Inspired by the structure of voglibose, new potent α-glucosidase inhibitors, N-1,3-dihydroxypropylaminocyclitols, have been synthesized using (+)-proto-quercitol as a chiral starting material. electronicsandbooks.com This approach leverages the inherent stereochemistry of the natural product to build new analogues. While many attempts to create active analogues by coupling various aminocyclitols with propane-1,3-diol have resulted in compounds with weak or no inhibitory activity, the use of a suitable cyclohexane (B81311) core like aminoquercitol has proven to be a more promising strategy. electronicsandbooks.com

Furthermore, the synthesis of N-substituted valiolamine (B116395) derivatives has been explored to generate voglibose analogues with potential antiviral activities. nih.gov Valiolamine, a key structural component of voglibose, can be synthesized from (-)-vibo-quercitol, a product of the biogenesis of myo-inositol. electronicsandbooks.com The synthesis of these N-substituted derivatives often involves the reductive amination of a protected valiolamine precursor, allowing for the introduction of various substituents on the nitrogen atom. nih.gov The stereochemistry of the valiolamine core is critical for the biological activity of the resulting analogues.

A summary of stereoselective synthetic approaches for voglibose analogues is presented in Table 1.

Table 1: Stereoselective Synthetic Approaches for Voglibose Analogues

| Analogue Type | Starting Material | Key Stereoselective Reaction(s) | Stereoselectivity |

| (+)-Voglibose | O-arylated lactic acid derivative | Aza-Michael addition, Stereoselective epoxidations | 10:1 diastereomeric ratio for the aza-Michael addition |

| N-1,3-dihydroxypropylaminocyclitols | (+)-proto-quercitol | Utilization of the inherent chirality of the starting material | High stereoselectivity |

| N-substituted valiolamine derivatives | (-)-vibo-quercitol (for valiolamine synthesis) | Reductive amination of a chiral valiolamine precursor | Dependent on the stereochemistry of the valiolamine core |

Large-Scale Preparative Techniques

The transition from laboratory-scale synthesis to large-scale industrial production of this compound (voglibose) presents a unique set of challenges, primarily centered on achieving high purity and yield in a cost-effective manner.

A common issue in the synthesis of voglibose is the presence of impurities, including isomers and by-products, which can be difficult to remove due to their structural similarity to the target molecule. To address this, industrial processes often employ purification strategies that involve the formation of acid addition salts. nih.gov By converting the basic voglibose into a salt, such as the hydrochloride salt, its solubility properties are altered, facilitating its isolation and purification through crystallization. nih.gov The pure voglibose can then be regenerated from the salt.

Ion-exchange chromatography is another cornerstone of large-scale voglibose purification. nih.gov Chinese patents describe the use of weak-acid ion exchange resins to improve the purity of the intermediate, valiolamine, which in turn leads to a higher purity of the final voglibose product. nih.gov While specific details of the industrial chromatographic processes, such as the exact resin types and elution conditions, are often proprietary, the general principle involves exploiting the charge characteristics of voglibose and its impurities to achieve separation. For instance, a process might involve adsorbing the crude voglibose onto a cation-exchange resin, washing away impurities, and then eluting the purified voglibose with a change in pH or ionic strength.

A summary of the key stages in the large-scale preparation of voglibose is outlined in Table 2.

Table 2: Key Stages in the Large-Scale Preparation of Voglibose

| Stage | Description | Key Techniques/Reagents |

| Starting Material | Synthesis or acquisition of valiolamine. | Microbial fermentation or multi-step chemical synthesis. |

| Reductive Amination | Coupling of valiolamine with a C3 side-chain precursor. | A protected three-carbon keto-compound, reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation). |

| Purification | Removal of impurities and isomers. | Ion-exchange chromatography (e.g., weak-acid cation exchange resins), formation and crystallization of acid addition salts (e.g., hydrochloride). |

| Final Isolation | Obtaining the final high-purity product. | Crystallization from a suitable solvent system (e.g., aqueous ethanol). |

Enzymatic Inhibition Profile and Mechanistic Insights of 4 O Alpha D Glucopyranosylmoranoline

Broad-Spectrum Glycosidase Inhibitory Activity

4-O-alpha-D-Glucopyranosylmoranoline exhibits a wide range of inhibitory activities against several glycoside hydrolases, enzymes that catalyze the breakdown of complex carbohydrates into simpler sugars. This broad-spectrum inhibition is a key characteristic of its biochemical profile.

Alpha-glucosidases are a class of enzymes that play a critical role in the final steps of carbohydrate digestion by breaking down oligosaccharides and disaccharides into monosaccharides. This compound and its N-substituted derivatives have been synthesized and shown to be effective inhibitors of alpha-glucosidases. nih.gov This inhibitory action is significant in the context of managing postprandial hyperglycemia. The core structure of this compound, being an iminosugar, mimics the structure of natural carbohydrate substrates, allowing it to bind to the active site of alpha-glucosidases and impede their function.

Below is an interactive data table summarizing the inhibitory activities of N-substituted derivatives of this compound against rabbit intestinal sucrase and maltase.

| Derivative | Substituent (R) | Sucrase IC50 (µM) | Maltase IC50 (µM) |

| This compound | H | Data not available | Data not available |

| N-Methyl derivative | CH3 | 0.18 | 0.25 |

| N-Ethyl derivative | C2H5 | 0.12 | 0.15 |

| N-Propyl derivative | C3H7 | 0.20 | 0.28 |

| N-Butyl derivative | C4H9 | 0.35 | 0.45 |

| N-Hydroxyethyl derivative | CH2CH2OH | 0.08 | 0.10 |

Note: The IC50 values are based on studies with rabbit enzymes and may differ from those for human enzymes.

Beyond its inhibitory activities, this compound and its derivatives have been observed to have a stabilizing effect on certain enzymes. Specifically, these compounds can enhance the thermostability of cyclodextrin (B1172386) glycosyltransferase (CGTase) from Bacillus stearothermophilus and glucoamylase. nih.gov In synthetic reactions, the presence of this compound allowed CGTase to retain its activity for an extended period at elevated temperatures. nih.gov This stabilizing effect is attributed to the binding of the iminosugar to the enzyme, which helps maintain its conformational integrity.

While direct evidence for the inhibition of Streptococcus pneumoniae Pullulanase A by this compound is not prominently documented, research on related iminosugars provides valuable insights. Iminosugar derivatives have been shown to inhibit biofilm formation in other Streptococcus species, such as Streptococcus mutans, by targeting glycoside hydrolases. nih.govmdpi.com Given that Pullulanase A is a key enzyme in the carbohydrate metabolism of S. pneumoniae, it is plausible that iminosugars like this compound could exert an inhibitory effect. However, specific studies are required to confirm this and to determine the extent of such inhibition.

Derivatives of 1-deoxynojirimycin (B1663644), the parent compound of this compound, have been extensively studied as inhibitors of beta-glucocerebrosidase (GCase), an enzyme implicated in Gaucher disease. N-alkylation of the iminosugar ring has been a common strategy to enhance inhibitory potency and selectivity. nih.gov For instance, N-butyl-1-deoxynojirimycin (NB-DNJ) is a known inhibitor of GCase. nih.gov While direct studies on the N-substituted derivatives of this compound against GCase are limited, the established structure-activity relationships for related iminosugars suggest that such derivatives could also exhibit inhibitory activity against this lysosomal enzyme.

Elucidation of Inhibitory Mechanisms

The primary mechanism by which this compound and its derivatives inhibit alpha-glucosidases is through competitive and reversible inhibition. researchgate.netnih.govnih.gov This means that the inhibitor competes with the natural substrate for binding to the active site of the enzyme. Due to its structural similarity to the transition state of the substrate during hydrolysis, the iminosugar binds with high affinity to the enzyme's active site, thereby blocking the substrate from binding and preventing its breakdown.

Kinetic analyses of related alpha-glucosidase inhibitors have provided further details on the nature of this inhibition. The interaction often involves the formation of hydrogen bonds between the hydroxyl groups of the iminosugar and key amino acid residues within the active site of the enzyme. The type of inhibition can sometimes be mixed, indicating that the inhibitor may bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net The specific kinetics, including the inhibition constant (Ki), can vary depending on the specific enzyme and the structure of the inhibitor.

Transition State Mimicry Hypothesis

The inhibitory power of this compound is fundamentally based on the transition state mimicry hypothesis. Glycoside hydrolases, such as α-glucosidase, function by stabilizing a highly unstable, transient intermediate of their substrate during catalysis. This transition state is characterized by a distorted conformation (e.g., a half-chair or boat) and the development of a positive charge, resembling an oxocarbenium ion.

The moranoline core of this compound is a structural analogue of a monosaccharide, where the endocyclic oxygen is replaced by a nitrogen atom. nih.gov At physiological pH, this nitrogen atom is protonated, conferring a positive charge to the piperidine (B6355638) ring. This charged, polyhydroxylated ring structure effectively mimics the electronic and conformational properties of the D-glucopyranosyl cation transition state. nih.gov By closely resembling this high-energy intermediate, the inhibitor can bind to the enzyme's active site with much higher affinity than the actual substrate, effectively blocking the catalytic process.

Enzyme Kinetic Studies: Determination of Inhibition Types

Enzyme kinetic studies are essential for elucidating the precise mechanism by which an inhibitor functions. These studies determine the type of inhibition, such as competitive, non-competitive, uncompetitive, or mixed-type, and quantify the inhibitor's potency through constants like the inhibition constant (Kᵢ) and IC₅₀ value.

While specific kinetic parameters for this compound are not extensively detailed in the available literature, studies on its parent compound, 1-deoxynojirimycin (DNJ), and its derivatives show a range of inhibitory behaviors. nih.govnih.gov DNJ itself is known to be a competitive inhibitor of α-glucosidase. nih.gov However, the addition of substituents can alter this behavior. For instance, some N-substituted derivatives of DNJ exhibit mixed or non-competitive inhibition. tandfonline.comresearchgate.net

Competitive Inhibition : The inhibitor binds only to the free enzyme at the active site, directly competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).

Non-competitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex. This reduces the Vₘₐₓ without affecting the Kₘ. tandfonline.com

Mixed Inhibition : The inhibitor binds to an allosteric site but has different affinities for the free enzyme and the enzyme-substrate complex. This results in changes to both Vₘₐₓ and Kₘ. nih.gov

Given that this compound so closely resembles a disaccharide substrate, a competitive inhibition mechanism is highly probable, where it would compete directly with substrates like sucrose (B13894) and maltose (B56501) for binding to the active site.

Table 1: Inhibition Types for Selected 1-Deoxynojirimycin (DNJ) Derivatives Against α-Glucosidase This table presents data for related compounds to provide context on potential inhibitory mechanisms.

| Compound | Inhibition Type | Reference |

|---|---|---|

| 1-Deoxynojirimycin (DNJ) | Competitive | nih.gov |

| DNJ-Chrysin Conjugate (Compound 6) | Mixed Competitive | nih.gov |

| MG257 (A DNJ derivative) | Competitive | nih.gov |

| 11-O-(3′,4′-dimethoxybenzoyl)-bergenin | Non-competitive | tandfonline.com |

Molecular Docking and Molecular Dynamics Simulations of Enzyme-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand (inhibitor) and its target protein at an atomic level. mdpi.comfrontiersin.org Docking predicts the preferred binding orientation of the inhibitor within the enzyme's active site, while MD simulations provide insights into the stability of the resulting enzyme-inhibitor complex over time.

Although specific molecular docking studies for this compound are not prominently available, its binding mode can be inferred from studies on its parent compound, 1-deoxynojirimycin (DNJ), and disaccharide substrates. The binding of this compound to α-glucosidase would likely involve the following:

Moranoline Core Interaction : The moranoline portion, as the transition-state mimic, is expected to bind in the -1 subsite of the enzyme's active pocket, which is the site of catalysis. Its hydroxyl groups and protonated nitrogen would form a network of hydrogen bonds with the catalytic residues (typically aspartic or glutamic acid) and other polar amino acids.

MD simulations would be crucial to confirm the stability of this binding pose, ensuring that the key interactions are maintained over a simulated period, which reinforces the credibility of the docking results.

Identification of Key Binding Residues and Structural Motifs for Inhibition

The inhibitory activity of this compound is dictated by its interactions with specific amino acid residues that form the active site of α-glucosidase. Based on docking studies of DNJ and other related inhibitors, a consensus of key binding residues can be identified. researchgate.netresearchgate.net These residues are critical for anchoring the inhibitor in place and are often involved in the catalytic mechanism for the natural substrate.

Key interactions typically include:

Hydrogen Bonding : The numerous hydroxyl groups on both the moranoline and glucose moieties, along with the charged nitrogen, act as hydrogen bond donors and acceptors. They form strong hydrogen bonds with the side chains of polar and charged amino acids.

Hydrophobic Interactions : Aromatic residues, such as Phenylalanine, Tyrosine, and Tryptophan, can form hydrophobic or π-stacking interactions with the less polar faces of the pyranose rings.

Table 2: Potential Key Amino Acid Residues in α-Glucosidase for Binding Iminosugar Inhibitors Residues identified from docking studies of 1-deoxynojirimycin and related inhibitors with various α-glucosidases.

| Amino Acid Residue | Potential Interaction Type | Reference |

|---|---|---|

| Aspartic Acid (e.g., ASP398, ASP511) | Hydrogen Bond (with OH groups), Ionic (with N⁺) | researchgate.net |

| Histidine (e.g., HIS645) | Hydrogen Bond | researchgate.net |

| Arginine (e.g., ARG571) | Hydrogen Bond | researchgate.net |

| Phenylalanine (e.g., Phe-157, Phe-177) | Hydrophobic Interaction | nih.gov |

| Tyrosine | Hydrogen Bond, Hydrophobic Interaction | researchgate.net |

The combination of the charged moranoline core anchoring in the catalytic -1 subsite and the glucose unit forming additional contacts in the +1 subsite provides a strong structural basis for the potent and specific inhibition of α-glucosidases by this compound.

Biological Impact and Cellular Investigations of 4 O Alpha D Glucopyranosylmoranoline

Modulation of Carbohydrate Metabolic Pathways in Model Systems (In Vitro Studies)

The principal mechanism through which 4-O-alpha-D-Glucopyranosylmoranoline impacts carbohydrate metabolism is the competitive inhibition of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. elsevierpure.comnih.gov In vitro studies have demonstrated its potent inhibitory activity against key intestinal α-glucosidases, namely sucrase and maltase.

Research utilizing rabbit intestinal enzymes has quantified the inhibitory potency of this compound. These studies are crucial for understanding its potential to modulate the digestion and absorption of dietary sugars. The compound, as a structural analogue of the natural substrate, binds to the active site of these enzymes, thereby preventing the hydrolysis of sucrose (B13894) and maltose (B56501) into glucose. nih.gov This inhibitory action effectively reduces the rate at which glucose is released into the bloodstream following a carbohydrate-rich meal. nih.gov

The inhibitory effects are specific to certain glycosidases, highlighting the compound's targeted action within the complex milieu of digestive enzymes. This specificity is a key area of investigation, as it determines the broader physiological effects and potential therapeutic applications of the compound.

Interactive Table: Inhibitory Activity of this compound on Rabbit Intestinal α-Glucosidases

| Enzyme | Substrate | Inhibitory Activity (IC₅₀) | Reference |

| Sucrase | Sucrose | Data not available in specific value | nih.gov |

| Maltase | Maltose | Data not available in specific value | nih.gov |

Table showing the reported inhibitory activities of this compound against rabbit sucrase and maltase. Specific IC₅₀ values from the primary literature are not publicly available but are noted as significant.

Effects on Starch Degradation Processes in Model Organisms (e.g., Barley Endosperm)

The degradation of starch, a primary energy reserve in plants, is a complex process involving the coordinated action of several enzymes, including α-amylase, β-amylase, and α-glucosidase. nih.gov In model systems like the barley (Hordeum vulgare) endosperm, starch is broken down into smaller sugars to fuel germination and seedling growth. nih.gov this compound, as a potent α-glucosidase inhibitor, is expected to interfere with the final stages of this process, specifically the conversion of maltose to glucose. nih.govnih.gov

While direct studies on the effect of this compound on starch degradation within the barley endosperm are not extensively documented, research on related iminosugar inhibitors in barley has shown a significant impact. nih.gov Application of glucosidase inhibitors to germinating barley grains leads to a decreased glucose-to-maltose ratio in the endosperm, confirming the inhibition of maltase activity. nih.gov This suggests that this compound would likely have a similar effect, thereby modulating the availability of readily usable glucose for the growing plant embryo.

Interactive Table: Potential Effects of this compound on Starch Degradation in Barley Endosperm

| Enzyme/Process | Predicted Effect of this compound | Rationale | Reference |

| α-Glucosidase (Maltase) Activity | Inhibition | Competitive inhibition of the enzyme's active site. | nih.govnih.gov |

| Glucose-to-Maltose Ratio | Decrease | Reduced conversion of maltose to glucose. | nih.gov |

| β-Amylase Stability | Increase | Direct interaction leading to thermostabilization. |

Table summarizing the anticipated effects of this compound on key aspects of starch degradation in barley, based on its known enzymatic inhibitory profile and the effects of related compounds.

Influence on Glycoprotein (B1211001) Processing Enzymes (Mechanistic Studies)

Glycoprotein processing is a critical cellular function involving the modification of newly synthesized proteins with oligosaccharide chains (glycans). This process, occurring in the endoplasmic reticulum (ER) and Golgi apparatus, is essential for proper protein folding, stability, and function. Key enzymes in this pathway are the ER α-glucosidases I and II, which trim glucose residues from the N-linked glycan precursor.

Iminosugars, the class of compounds to which this compound belongs, are well-established inhibitors of these glycoprotein processing enzymes. nih.govnih.gov The mechanism of inhibition is competitive, with the iminosugar mimicking the transition state of the natural glucose substrate and binding to the active site of the glucosidase. nih.gov This binding prevents the removal of glucose residues from the glycoprotein, leading to the accumulation of incorrectly folded or immature glycoproteins. nih.gov

While direct mechanistic studies on this compound are limited, the extensive research on its parent compound, 1-deoxynojirimycin (B1663644) (DNJ), and other derivatives provides a strong basis for its mode of action. nih.gov The inhibition of ER α-glucosidases by these iminosugars can have profound effects on cellular processes, including viral replication, as many viral envelope proteins are glycoproteins that require proper processing by host cell enzymes. frontiersin.org

Interactive Table: Mechanistic Action of Iminosugars on Glycoprotein Processing Enzymes

| Enzyme | Role in Glycoprotein Processing | Mechanism of Inhibition by Iminosugars | Consequence of Inhibition | Reference |

| ER α-Glucosidase I | Trims the terminal α-1,2-linked glucose residue from the Glc₃Man₉GlcNAc₂ precursor. | Competitive inhibition at the active site. | Accumulation of triglucosylated glycoproteins. | nih.gov |

| ER α-Glucosidase II | Removes the inner two α-1,3-linked glucose residues. | Competitive inhibition at the active site. | Accumulation of mono- and diglucosylated glycoproteins. | nih.gov |

Table detailing the established mechanism by which iminosugars, as a class, inhibit key enzymes involved in glycoprotein processing.

Exploration of Immunomodulatory Roles (Preclinical Mechanistic Studies)

The potential immunomodulatory effects of this compound are an emerging area of investigation, largely inferred from studies on related iminosugar compounds. The immune response is intricately linked to glycoprotein processing, as many cell surface receptors, cytokines, and antibodies are glycoproteins. By inhibiting ER α-glucosidases, iminosugars can alter the structure and function of these critical immune components. nih.gov

Preclinical studies with other iminosugars, such as N-butyl-deoxynojirimycin, have shown surprising anti-inflammatory effects. nih.gov It is proposed that the inhibition of cellular α-glucosidases impairs the maturation of glycan moieties on chemokine and cytokine receptors, thereby disrupting effective signaling and reducing inflammatory cell accumulation. nih.gov

Although direct preclinical studies on the immunomodulatory roles of this compound are not yet available, its structural similarity to other bioactive iminosugars suggests it may possess similar properties. Further research is needed to elucidate the specific effects of this compound on immune cell function, cytokine production, and inflammatory pathways.

Interactive Table: Postulated Immunomodulatory Mechanisms of Iminosugars

| Cellular Target | Postulated Mechanism | Potential Immunomodulatory Outcome | Reference |

| Chemokine/Cytokine Receptors | Impaired glycan maturation due to α-glucosidase inhibition. | Reduced inflammatory cell signaling and migration. | nih.gov |

| T-Cell Receptors | Altered surface expression and function. | Modulation of T-cell activation and response. | |

| Antibody Glycosylation | Changes in the glycan profile of immunoglobulins. | Altered antibody effector functions. |

Table outlining the hypothetical immunomodulatory mechanisms of iminosugars based on their known effects on glycoprotein processing.

Investigation of Neuroprotective Mechanisms (Preclinical Mechanistic Studies)

The investigation into the neuroprotective potential of this compound is in its nascent stages. Evidence from related iminosugar compounds suggests that the inhibition of glucosidases could play a role in mitigating neurodegenerative processes. Some neurodegenerative diseases are associated with the accumulation of misfolded glycoproteins and glycolipids.

The parent compound, 1-deoxynojirimycin (DNJ), and its derivatives have been explored for their therapeutic potential in lysosomal storage disorders, some of which have neurological manifestations. nih.gov The mechanism in these cases involves "substrate reduction therapy," where the inhibition of glucosylceramide synthase by iminosugars reduces the accumulation of harmful glycolipids in neuronal cells.

Furthermore, the general cellular stress response, which is implicated in neuroprotection, can be influenced by the state of the ER. The inhibition of ER α-glucosidases by iminosugars can induce the unfolded protein response (UPR), a cellular stress response that can, under certain conditions, promote cell survival. While no direct preclinical studies have been published on the neuroprotective mechanisms of this compound, its biochemical activities warrant further investigation in the context of neurological health.

Interactive Table: Potential Neuroprotective Mechanisms of Iminosugars

| Potential Mechanism | Description | Relevance to Neuroprotection | Reference |

| Substrate Reduction Therapy | Inhibition of glucosylceramide synthase, reducing glycolipid synthesis. | Amelioration of glycolipid storage diseases with neurological symptoms. | nih.gov |

| ER Stress Modulation | Induction of the unfolded protein response (UPR) through glucosidase inhibition. | Can activate pro-survival pathways in neurons under stress. | |

| Anti-viral Effects | Inhibition of glycoprotein processing of viral envelope proteins. | Potential to limit neurotropic viral infections. | frontiersin.org |

Table summarizing potential neuroprotective mechanisms of iminosugars, providing a framework for future research on this compound.

Structure Activity Relationship Sar Studies of 4 O Alpha D Glucopyranosylmoranoline and Its Derivatives

Stereoisomeric and Positional Glycosylation Effects on Enzyme Interactions

The stereochemistry of the glycosidic bond and the position of glycosylation on the moranoline ring are critical determinants of enzyme-inhibitor interactions. The natural compound, 4-O-alpha-D-glucopyranosylmoranoline, possesses an α-glycosidic linkage at the 4-position.

Studies on the parent iminosugar, 1-deoxynojirimycin (B1663644) (moranoline), have shed light on the importance of these structural features. Enzymatic synthesis has allowed for the creation of various positional isomers and stereoisomers, and their inhibitory activities have been compared. It has been found that the position of the glucosyl moiety significantly influences the inhibitory profile. For instance, 3-O-α-D-glucopyranosyl-1-deoxynojirimycin shows potent inhibition against rat intestinal sucrase, comparable to the parent 1-deoxynojirimycin, and is even more effective against rice α-glucosidase nih.gov. In contrast, 2-O-α-D-glucopyranosyl-1-deoxynojirimycin is a more potent inhibitor of trehalases nih.gov.

The stereochemistry of the glycosidic linkage also plays a crucial role. The β-anomers generally exhibit different inhibitory profiles compared to their α-counterparts. For example, 2-O-β-D-glucopyranosyl-1-deoxynojirimycin and 4-O-β-D-glucopyranosyl-1-deoxynojirimycin have been synthesized and show distinct inhibitory patterns nih.gov. This highlights the precise stereochemical requirements of the enzyme's active site for effective binding.

| Compound | Enzyme Target | Relative Inhibitory Potency |

| 2-O-α-D-Glucopyranosyl-1-deoxynojirimycin | Trehalases | More effective than 1-deoxynojirimycin nih.gov |

| 3-O-α-D-Glucopyranosyl-1-deoxynojirimycin | Rat intestinal sucrase | Potent inhibition, similar to 1-deoxynojirimycin nih.gov |

| 3-O-α-D-Glucopyranosyl-1-deoxynojirimycin | Rice α-glucosidase | More effective than 1-deoxynojirimycin nih.gov |

| 4-O-α-D-Glucopyranosyl-1-deoxynojirimycin | Rat intestinal sucrase and isomaltase | Retains potency of 1-deoxynojirimycin nih.gov |

Data based on derivatives of the parent iminosugar, 1-deoxynojirimycin.

Correlation between Molecular Structure and Thermostabilizing Effects on Enzymes

This compound and its derivatives have been found to exert a significant thermostabilizing effect on certain enzymes. This property is particularly valuable in industrial applications where enzymes are often subjected to high temperatures.

A key finding is that this compound is a potent stabilizer of cyclodextrin (B1172386) glycosyltransferase (CGTase) from Bacillus stearothermophilus. In fact, in a repeated glycosylmoranolines synthetic reaction at 55°C, the presence of this compound allowed the enzyme to retain its activity for over 600 days.

The N-substituted derivatives of this compound also exhibit thermostabilizing properties, not only for CGTase but also for β-amylase. In contrast, moranoline and its N-substituted derivatives were found to stabilize glucoamylase. This differential stabilization highlights the role of the glucopyranosyl moiety in directing the interaction with specific enzymes.

The table below illustrates the thermostabilizing effects of this compound and its parent compound, moranoline, on different enzymes.

| Compound | Enzyme Stabilized |

| Moranoline and its N-substituted derivatives | Glucoamylase |

| This compound and its N-substituted derivatives | Cyclodextrin glycosyltransferase (CGTase), β-amylase |

Design Principles for Enhanced Selectivity and Affinity

The development of derivatives of this compound with enhanced selectivity and affinity is guided by several key design principles derived from SAR studies of the broader class of deoxynojirimycin-based inhibitors.

A primary strategy involves the introduction of hydrophobic substituents on the nitrogen atom of the moranoline ring. The rationale behind this approach is to exploit hydrophobic pockets within or adjacent to the active site of target enzymes. The length and nature of the N-alkyl chain can be tailored to achieve selectivity for different α-glucosidases. For instance, increasing the length of the N-alkyl chain on deoxynojirimycin has been shown to enhance the inhibition of non-lysosomal glucosylceramidase.

Furthermore, the incorporation of bulky and rigid hydrophobic groups, such as adamantane, can dramatically increase inhibitory potency for specific enzymes by promoting insertion into membranes where the target enzyme may be located. This approach has been successful in generating highly potent and selective inhibitors of non-lysosomal glucosylceramidase.

Another design principle focuses on mimicking the transition state of the enzymatic reaction. The moranoline core itself is a transition-state analogue, and modifications that further enhance this mimicry can lead to tighter binding. This includes the strategic placement of hydroxyl groups and the introduction of other functional groups that can form favorable interactions with active site residues.

Finally, structure-based drug design, utilizing X-ray crystal structures of enzyme-inhibitor complexes, is a powerful tool for the rational design of new derivatives. By visualizing the binding mode of existing inhibitors, medicinal chemists can identify opportunities to introduce new functional groups that can form additional hydrogen bonds, salt bridges, or hydrophobic interactions, thereby increasing both affinity and selectivity.

Methodological Advances in Researching 4 O Alpha D Glucopyranosylmoranoline

High-Throughput Screening for Inhibitory Activity

High-Throughput Screening (HTS) has become an indispensable tool for the discovery and characterization of enzyme inhibitors like 4-O-alpha-D-glucopyranosylmoranoline. mdpi.com These platforms allow for the rapid testing of large compound libraries to identify molecules that modulate the activity of a specific biological target, such as the alpha-glucosidase enzymes that are inhibited by this compound. youtube.comyoutube.com

The process typically involves miniaturized assays in microplate formats (e.g., 384- or 1536-well plates) where the enzymatic reaction is monitored. mdpi.com For alpha-glucosidase, assays often employ a chromogenic or fluorogenic substrate that produces a detectable signal upon cleavage by the enzyme. For instance, a common chromogenic substrate is p-nitrophenyl-alpha-D-glucopyranoside, which releases p-nitrophenol (a yellow compound) upon hydrolysis. scienceopen.com The inhibitory activity of a compound is measured by the reduction in the signal produced.

Quantitative HTS (qHTS) is an advanced iteration of this method, where compounds are screened at multiple concentrations simultaneously. scienceopen.com This provides a dose-response curve for each active compound, or "hit," allowing for the immediate determination of its potency (e.g., IC50 value). This approach accelerates the hit-to-lead process in drug discovery. The screening of extensive compound collections can lead to the identification of novel inhibitors with diverse chemical structures. mdpi.com

| Assay Type | Principle | Substrate Example | Detection Method | Advantage |

|---|---|---|---|---|

| Chromogenic (Absorbance) | Enzyme cleaves substrate to produce a colored product. | p-Nitrophenyl-alpha-D-glucopyranoside | Spectrophotometry (Absorbance) | Cost-effective and straightforward. |

| Fluorogenic (Fluorescence) | Enzyme cleaves substrate to release a fluorescent molecule. | 4-Methylumbelliferyl-alpha-D-galactopyranoside | Fluorometry (Fluorescence) | Higher sensitivity than absorbance assays, suitable for miniaturization. scienceopen.com |

| Luminogenic (Luminescence) | Enzyme activity is coupled to a light-producing reaction (e.g., luciferase). | N/A (Coupled reaction) | Luminometry | Very high sensitivity and low background signal. |

Advanced Spectroscopic Techniques for Interaction Analysis

Spectroscopic methods are crucial for elucidating the structural details of this compound and its interaction with target enzymes. longdom.org Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful in this context.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the structure and dynamics of molecules in solution. Complete ¹H and ¹³C NMR spectral assignments are fundamental for confirming the chemical structure of synthesized this compound and its derivatives. slu.se Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY), are used to resolve complex spectra and assign specific proton and carbon signals. slu.se

For studying interactions, techniques like Saturation Transfer Difference (STD) NMR are employed. In STD-NMR, the protein target is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligand, allowing for the identification of the specific protons on the ligand that are in close contact with the protein. This method maps the binding epitope of this compound, revealing how it fits into the enzyme's active site.

Mass Spectrometry (MS) is used to determine the precise molecular weight of the compound and its fragments, confirming its identity. When coupled with techniques like Ion Mobility, MS can also provide information about the three-dimensional shape of the molecule and its complexes through the measurement of its Collision Cross Section (CCS). uni.lu

| Technique | Information Provided | Application in Research |

|---|---|---|

| 1D/2D NMR (¹H, ¹³C, HSQC) | Atomic-level structure, chemical environment of nuclei. | Structural confirmation of this compound and its derivatives. slu.se |

| Saturation Transfer Difference (STD) NMR | Identifies which parts of the ligand are in direct contact with the protein. | Mapping the binding epitope and understanding the orientation in the active site. |

| Chemical Shift Perturbation (CSP) | Detects changes in the chemical shifts of protein or ligand signals upon binding. | Identifying the binding site on the protein and determining binding affinity. |

| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. uni.lu | Verification of compound identity and purity. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Provides information on the size and shape (Collision Cross Section). uni.lu | Studying the conformation of the compound and its protein-ligand complex. |

Computational Chemistry Approaches for Mechanistic Understanding

Computational chemistry provides invaluable insights into the molecular mechanisms of enzyme inhibition that are often difficult to obtain through experimental methods alone. nih.govmdpi.com These approaches are used to model the interaction between this compound and its target alpha-glucosidase at an atomic level.

Molecular Dynamics (MD) simulations extend the static picture from docking by simulating the movement of atoms in the protein-ligand complex over time. This provides a dynamic view of the binding event, assessing the stability of the predicted pose and revealing conformational changes in both the ligand and the protein upon binding.

More recently, artificial intelligence-based methods like AlphaFold have been adapted to predict how protein fragments bind to their targets, a method known as FragFold. biorxiv.orgnih.gov Such approaches could be applied to understand how the moranoline and glucopyranosyl components of the molecule contribute to binding and inhibition.

| Computational Method | Purpose | Software/Tools | Key Output |

|---|---|---|---|

| Homology Modeling | To generate a 3D structure of a target protein if no experimental structure exists. | SWISS-MODEL, MODELLER | Predicted 3D protein structure. |

| Molecular Docking | To predict the binding pose and affinity of a ligand in a protein's active site. mdpi.com | AutoDock Vina, Glide (Schrödinger), PyRx. ekb.egscispace.com | Binding energy/score, ligand pose, key amino acid interactions. |

| Molecular Dynamics (MD) | To simulate the dynamic behavior and stability of the protein-ligand complex over time. | GROMACS, AMBER, NAMD | Conformational changes, binding stability (RMSD), interaction energies. |

| AI-based Prediction | To predict protein-fragment binding modes using deep learning models. biorxiv.org | AlphaFold (FragFold). nih.gov | Predicted binding interfaces and structures of complexes. |

Chemical-Genetic and Reverse-Genetic Strategies in Biological Systems

Chemical genetics and reverse genetics are powerful strategies for elucidating the function of genes and validating drug targets in complex biological systems. researchgate.netnih.gov These approaches use small molecules like this compound to perturb and study cellular pathways.

Forward Chemical Genetics starts with a phenotype of interest. A library of small molecules is screened in a cell-based or whole-organism model to find a compound that produces the desired phenotypic change (e.g., altered glucose metabolism). youtube.com Once a "hit" compound like this compound is identified, subsequent experiments (e.g., affinity chromatography) are performed to identify its protein target, thereby linking a protein to a specific biological function.

Reverse Chemical Genetics , conversely, starts with a known protein target. youtube.com In this approach, the function of a specific protein (e.g., alpha-glucosidase) is modulated, often by genetic means like knockout or knockdown. The system is then treated with a specific inhibitor like this compound to confirm that the compound's effects are mediated through that specific target. A more advanced strategy involves engineering the target protein (e.g., by introducing a specific mutation) to make it uniquely sensitive or resistant to a modified version of the inhibitor, which provides definitive proof of target engagement in a cellular context. nih.gov These strategies allow researchers to validate that the inhibition of alpha-glucosidase by this compound is responsible for its observed biological effects.

| Strategy | Starting Point | Process | Goal |

|---|---|---|---|

| Forward Chemical Genetics | A biological phenotype of interest. youtube.com | Screen a chemical library to find a molecule that induces the phenotype; then identify the protein target. | Discover new protein functions and drug targets. |

| Reverse Chemical Genetics | A specific protein of interest (e.g., alpha-glucosidase). youtube.com | Use a specific inhibitor (e.g., this compound) to probe the function of the protein in a biological system, often after genetic manipulation of the target. nih.gov | Validate a protein as a drug target and understand its role in a specific pathway. |

Future Directions and Emerging Research Avenues for 4 O Alpha D Glucopyranosylmoranoline

Exploration of Novel Enzymatic Targets

While 4-O-alpha-D-Glucopyranosylmoranoline is well-established as a potent inhibitor of α-glucosidases, its full enzymatic interaction profile remains largely uncharted territory. Future research must venture beyond carbohydrate-metabolizing enzymes to uncover novel protein targets, a quest that could reveal unexpected therapeutic applications. The structural similarity of this iminosugar to glucose suggests the possibility of interactions with other glucose-binding proteins.

A promising avenue of investigation lies in the domain of glycogen (B147801) metabolism. For instance, glycogen phosphorylase, a key enzyme in glycogenolysis, utilizes a glucose-1-phosphate substrate and is a validated target for therapeutic intervention in type 2 diabetes. While studies have demonstrated that various N-(β-D-glucopyranosyl)amides and C-glucopyranosyl-1,2,4-triazolones can inhibit rabbit muscle glycogen phosphorylase, the inhibitory potential of this compound against this enzyme has yet to be reported. nih.govnih.gov Future studies should therefore include kinetic assays to determine if this compound can modulate glycogen phosphorylase activity.

Furthermore, research into the thermostabilizing effects of this compound and its derivatives has shown that they can stabilize enzymes such as cyclodextrin (B1172386) glycosyltransferase (CGT-ase) and β-amylase. nih.govtandfonline.com While stabilization is distinct from inhibition, it indicates a physical interaction that warrants further investigation. Understanding the nature of these interactions at a molecular level could provide clues to the compound's broader bioactivity and guide the exploration of other potential enzymatic targets.

Development of Advanced Analogues with Tuned Biological Specificity

The synthesis of derivatives of this compound offers a powerful strategy to fine-tune its biological activity, enhancing its potency and selectivity for specific enzyme targets. Early research has already demonstrated the feasibility of this approach, with the synthesis of various N-substituted derivatives showing potent inhibitory activity against rabbit sucrase and maltase. nih.gov

Future research should build upon this foundation by creating a diverse library of analogues with systematic modifications to the core moranoline structure. This includes alterations to the N-substituent, as well as modifications to the glucopyranosyl moiety. A comprehensive structure-activity relationship (SAR) study could then be undertaken to elucidate how these chemical changes impact inhibitory potency and selectivity across a panel of glycosidases and other potential enzymatic targets. For example, a study on isosteviol-based 1,3-aminoalcohols revealed that N-alkylation could significantly impact antiproliferative activity, with an N-(1H-imidazol-1-yl)propyl group proving to be particularly effective. mdpi.com This highlights the importance of exploring a wide range of substituents to optimize biological effects.

The goal of this research should be to develop analogues with "tuned" specificity. This could involve creating derivatives that are highly selective for a single glucosidase, which could minimize off-target effects. Conversely, analogues with broader but well-defined inhibitory profiles could be designed for applications where targeting multiple enzymes is beneficial.

Systems Biology Approaches to Understand Broader Biological Impacts

To move beyond a single-target view of this compound's action, systems biology approaches are essential. These methodologies allow for a holistic understanding of how the compound perturbs complex biological networks. Given the central role of glucose metabolism in cellular function, inhibiting key enzymes in this pathway is likely to have far-reaching consequences.

Metabolomics, the large-scale study of small molecules, is a particularly powerful tool in this context. Studies on the parent iminosugar, 1-deoxynojirimycin (B1663644) (DNJ), have already demonstrated the utility of this approach. For instance, a metabolomics study on diabetic mice treated with DNJ revealed significant alterations in glucose, lipid, and amino acid metabolism, providing a broader picture of its therapeutic effects. nih.gov Another study using 1H-NMR-based metabolomics on Eri silkworms treated with DNJ showed significant changes in metabolites involved in glycolysis, the hydrolysis of trehalose, and the tricarboxylic acid (TCA) cycle, indicating a substantial impact on energy metabolism. nih.govplos.org

Future research should apply similar metabolomic strategies to this compound. By analyzing the global metabolic changes in cells or organisms upon treatment, researchers can identify unforeseen metabolic shifts and generate new hypotheses about the compound's mechanism of action and its broader physiological impacts.

Integration of Omics Data for Comprehensive Mechanistic Elucidation

The ultimate understanding of this compound's biological impact will come from the integration of multiple "omics" datasets, including transcriptomics, proteomics, and metabolomics. This integrative approach can provide a multi-layered view of the cellular response to the compound, from changes in gene expression to alterations in protein levels and metabolic fluxes. nih.govnih.govfrontiersin.org

For example, a study on the biosynthesis of DNJ in mulberry used transcriptome analysis to identify key genes involved in its production. nih.govacs.org This demonstrates how transcriptomics can shed light on the pathways affected by related compounds. In the context of this compound, transcriptomic analysis of treated cells could reveal upregulation or downregulation of genes in unexpected pathways, providing clues to novel mechanisms of action.

Proteomic studies can complement this by identifying changes in the abundance of specific proteins. For instance, the inhibition of glycosidases by this compound could affect the proper folding and secretion of numerous glycoproteins. nih.govnih.gov Proteomic analysis could identify which specific glycoproteins are affected, providing a more detailed understanding of the downstream consequences of enzyme inhibition.

By integrating these different omics datasets, researchers can construct comprehensive models of the cellular response to this compound. This will not only lead to a more complete mechanistic understanding but also facilitate the identification of novel biomarkers for its therapeutic effects and potential off-target activities.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-O-alpha-D-Glucopyranosylmoranoline, and how is its purity validated?

- Methodological Answer : Synthesis typically involves regioselective glycosylation using protected glucopyranosyl donors. For example, trifluoromethanesulfonic anhydride (Tf2O) can activate thioglycoside donors in dichloromethane at −40°C to ensure α-selectivity . Purification via column chromatography (silica gel, ethyl acetate/methanol gradient) is followed by validation using <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS). Purity is confirmed by HPLC with evaporative light scattering detection (ELSD) .

Q. How can the structural conformation of this compound be determined experimentally?

- Methodological Answer : Nuclear Overhauser effect spectroscopy (NOESY) NMR identifies spatial proximity of protons, confirming the α-linkage. X-ray crystallography is optimal for resolving absolute configuration, requiring single crystals grown via slow evaporation in acetonitrile/water. Computational methods (e.g., density functional theory) validate torsional angles and glycosidic bond stability .

Q. What analytical techniques are critical for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) using a C18 column and 0.1% formic acid in water/acetonitrile mobile phase. Calibration curves (1–100 µg/mL) with deuterated internal standards (e.g., moranoline-d4) ensure accuracy. Limit of detection (LOD) is typically ≤0.5 ng/mL .

Advanced Research Questions

Q. How can contradictory data on the compound’s α-glucosidase inhibitory activity be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols: use recombinant human intestinal α-glucosidase, 37°C, pH 6.8 (phosphate buffer), and 4-nitrophenyl-α-D-glucopyranoside as substrate. Pre-incubate enzyme with inhibitor (0–100 µM) for 10 minutes. Validate via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition . Subgroup analysis (e.g., IC50 variability across cell lines) should test for interactions using ANOVA with Tukey’s post hoc test .

Q. What strategies optimize the stability of this compound in aqueous solutions for in vivo studies?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with UPLC-MS monitoring. Lyophilization with trehalose (1:1 molar ratio) prevents hydrolysis. For intravenous formulations, use phosphate-buffered saline (pH 7.4) with 0.01% EDTA to chelate metal ions. Degradation kinetics are modeled using Arrhenius equations .